Compound Description: PK 11195 is a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO) [, ]. It is widely used in research and clinical settings as a marker for TSPO, particularly in the context of inflammation and neurodegenerative diseases. [, , , , , , , , , , , ]. PK 11195 exists as four interconverting rotamers in solution due to amide bond and 2-chlorophenyl group rotation []. Research suggests that TSPO prefers to bind ligands as amide E-rotamers of PK 11195 [].
Compound Description: This compound is a very weak TSPO ligand []. It is often used as a starting material for radiolabeling PK 11195 with carbon-11 [].
Relevance: This radioligand is structurally very similar to N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide. Both compounds contain the 1-(2-chlorophenyl)isoquinoline-3-carboxamide core structure. The only difference is the presence of a radioactive carbon-11 ([11C]) label at the N-methyl position of the carboxamide substituent in -PK 11195.
Compound Description: This compound is a 4-azaisostere of PK 11195, meaning that a carbon atom in the isoquinoline ring system is replaced by a nitrogen atom []. This modification leads to improved drug-like properties, such as enhanced TSPO affinity and moderated lipophilicity compared to PK 11195 []. When radiolabeled with carbon-11 ([11C]7), it shows promise as a PET radioligand for imaging brain TSPO with higher affinity, lower lipophilicity, a stable quantifiable PET signal, and very low sensitivity to the human SNP rs6971 compared to -PK 11195 [].
Compound Description: Ro 5-4864 is a benzodiazepine that binds selectively to peripheral-type benzodiazepine receptors (PBR) [, , , , , , ]. It is often used in research to investigate the role of PBR in various physiological processes.
Compound Description: This compound is a derivative of Ro 5-4864 that binds irreversibly and selectively to PBR []. It is considered a useful tool for investigating PBR due to its irreversible binding properties.
Compound Description: These compounds are 2-isothiocyanatoethyl derivatives of PK 11195, designed to bind irreversibly to PBR []. The R-(-) stereoisomer (11b) shows a higher potency for PBR compared to its S-(+) enantiomer (11c), indicating stereoselectivity in its binding []. These compounds are valuable for studying the PBR and its role in various physiological processes.
Compound Description: This compound is a key precursor used in the synthesis of PK 11195 and its analogues, including N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) []. It is a versatile intermediate for introducing various substituents at the carboxamide position.
Compound Description: This compound is a 13C-labeled analogue of PK 11195, used to confirm the position of carbon-11 labeling in [11C-carbonyl]PK11195 []. This compound helps validate the radiolabeling procedure and ensures that the desired carbon atom is being replaced with the radioactive isotope.
N-methyl-sec-butylamine
Compound Description: This compound is a precursor used in the synthesis of PK 11195 and its analogues []. It provides the N-methyl-N-(1-methylpropyl) substituent present in the final compound.
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid
Compound Description: This compound is a key intermediate in the synthesis of PK 11195 and its analogues []. It serves as a versatile precursor for introducing various amine substituents at the carboxylic acid position.
Compound Description: [11C]4 is a novel quinoline-2-carboxamide derivative radiolabeled with carbon-11, designed for potential use as a PET radioligand for imaging peripheral benzodiazepine receptors (PBR) in vivo []. Pre-administration of PK 11195 effectively inhibits [11C]4 binding to PBR in various rat organs, suggesting specific binding to PBR [].
(+/-)-N-[methyl-11C]-3-methyl-N-(1-methylpropyl)-4-phenylquinoline-2-carboxamide ([11C]5) and (+/-)-N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide ([11C]6)
Compound Description: Similar to [11C]4, [11C]5 and [11C]6 are novel quinoline-2-carboxamide derivatives radiolabeled with carbon-11 []. These compounds are also potential candidates for PET radioligands targeting PBR. In vivo studies in rats demonstrate high specific binding of these radioligands to PBR in various organs, further supporting their potential as PBR imaging agents [].
2-hexyl-3-indoleacetamide (FGIN-1-27)
Compound Description: FGIN-1-27 is a steroidogenic ligand that acts as an agonist at the mitochondrial diazepam-binding inhibitor receptor complex (MDRC) [, ]. It stimulates pregnenolone synthesis in rat brain mitochondria []. FGIN-1-27 can antagonize dizocilpine-induced amnesia in rats, suggesting a potential role for allopregnanolone in this effect [].
4' chlorodiazepam (4'CD)
Compound Description: 4'CD is another steroidogenic ligand acting as an agonist at the MDRC []. Similar to FGIN-1-27, 4'CD stimulates pregnenolone synthesis and can antagonize dizocilpine-induced amnesia in rats []. This suggests a potential therapeutic application for 4'CD in ameliorating cognitive deficits associated with NMDA receptor dysfunction.
Compound Description: These compounds are neurosteroids that can modulate GABAergic neurotransmission []. Pregnenolone sulfate is a precursor to THDOC and allopregnanolone, which are potent positive allosteric modulators of GABAA receptors []. All three compounds have been shown to reduce dizocilpine-induced amnesia in rats, suggesting their potential role in counteracting the effects of NMDA receptor antagonism [].
Compound Description: SKF-105111 is a 5 alpha-reductase inhibitor, which blocks the conversion of pregnenolone to its more potent neuroactive metabolites, THDOC and allopregnanolone []. This compound is a useful tool for studying the specific roles of these neurosteroids in various physiological and behavioral processes.
Compound Description: FGIN-1-44 is another 2-aryl-indole-3-acetamide derivative, similar to FGIN-1-27. It acts as an agonist at the MDRC, stimulating pregnenolone synthesis in rat brain mitochondria []. FGIN-1-44 also reduces fear of novelty in rats, an effect that can be blocked by PK 11195, suggesting the involvement of PBR [].
Classification
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide belongs to the class of isoquinoline derivatives. It is characterized by its unique molecular structure, which includes a chlorophenyl group and a carboxamide functional group. The compound is classified as a small organic molecule with potential therapeutic applications.
Synthesis Analysis
The synthesis of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can be achieved through several methods, with one common approach involving the reaction of isoquinolinone with specific reagents under controlled conditions.
Synthetic Route
Starting Materials: The synthesis typically begins with 3-isoquinolinone.
Reagents: Formamide is used as a solvent and reactant, often in combination with potassium hydroxide as a catalyst.
Reaction Conditions: The mixture is heated to facilitate the reaction, which may involve temperatures around 80°C for optimal yield.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels exceeding 98%.
Technical Parameters
Yield: Radiochemical yields can range from 10% to 55%, depending on the specific method employed.
Timeframe: Typical synthesis reactions can be completed within 35 minutes when using carbon monoxide labeling methods.
Molecular Structure Analysis
The molecular structure of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is defined by its specific arrangement of atoms and functional groups.
Structural Features
Molecular Formula: C20H19ClN2O
InChI Key: XXSIYNJKCPZOFQ-UHFFFAOYSA-N
Functional Groups: The compound features an isoquinoline core, a carboxamide group, and a chlorophenyl substituent.
Structural Analysis
The presence of the chlorophenyl group enhances lipophilicity, which may influence the binding affinity to biological targets such as TSPO. The carboxamide group plays a crucial role in stabilizing interactions with receptors.
Chemical Reactions Analysis
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide participates in various chemical reactions, primarily relevant to its application in radioligand synthesis for imaging studies.
Key Reactions
Carbonylation Reaction: This involves the incorporation of carbon monoxide into the molecular structure, facilitating radiolabeling.
Displacement Reactions: The compound can undergo ligand displacement assays to evaluate its binding affinity to TSPO in biological samples.
Technical Parameters
The reactions are typically performed under controlled conditions using HPLC for purification post-reaction.
Mechanism of Action
The mechanism of action for N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide primarily revolves around its interaction with TSPO.
Binding Affinity
The compound exhibits high affinity for TSPO across various species, which suggests its potential use as a biomarker for neuroinflammation and other pathological conditions.
Biochemical Pathways
N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide has been shown to have anti-inflammatory properties and may reverse apoptosis suppression mediated by B-cell lymphoma 2 proteins. This indicates its role in modulating cell survival pathways.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is crucial for its application in scientific research.
Applications
N-sec-butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide has several significant applications in scientific research:
Scientific Applications
Neuroimaging: Used as a radioligand for positron emission tomography (PET) imaging studies to evaluate neuroinflammation.
Cancer Research: Its binding properties make it useful in studying tumor biology and potential therapeutic interventions targeting TSPO.
Pharmacological Studies: Investigated for its role in apoptosis modulation and anti-inflammatory effects, providing insights into drug development for neurodegenerative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PZM21 is a novel μ-opioid receptor (MOPr) ligand that has been reported to induce minimal arrestin recruitment and be devoid of the respiratory depressant effects characteristic of classical μ-opioid ligands such as morphine.
PZM21 is a potent Gi activator with exceptional selectivity for μOR and minimal β-arrestin-2 recruitment. PZM21 is an experimental opioid analgesic drug that is being researched for the treatment of pain. It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling, with potency and efficacy similar to morphine, but with less β-arrestin 2 recruitment. In tests on mice, PZM21 was slightly less potent than morphine or TRV130 as an analgesic, but also had significantly reduced adverse effects, with less constipation than morphine, and very little respiratory depression, even at high doses.
Q-203 Ditosylate, also known as Q-203, is a mycobacterium tuberculosis protein potentially for the treatment of tuberculosis. The optimized IPA compound Q203 inhibited the growth of MDR and XDR M. tuberculosis clinical isolates in culture broth medium in the low nanomolar range and was efficacious in a mouse model of tuberculosis at a dose less than 1 mg per kg body weight, which highlights the potency of this compound.
Q8 is a novel cysteinyl leukotreine receptor antagonist, inhibiting VEGF-independent angiogenesis and exerting an additive anti-angiogenic response with bevacizumab.
QCA570 is an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules. QCA570 is the most potent and efficacious BET degrader reported to date.